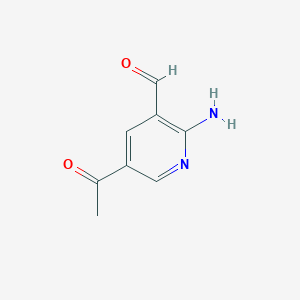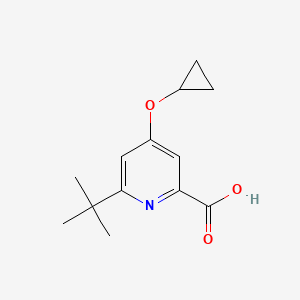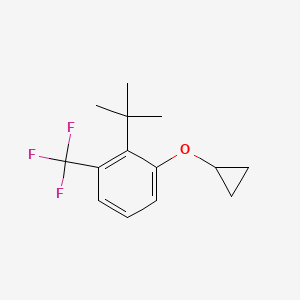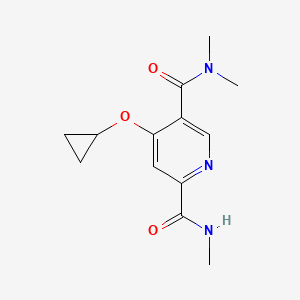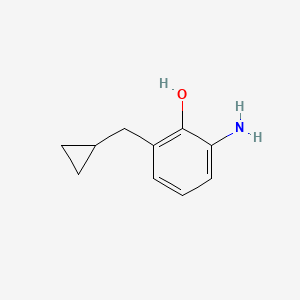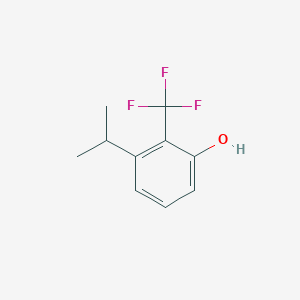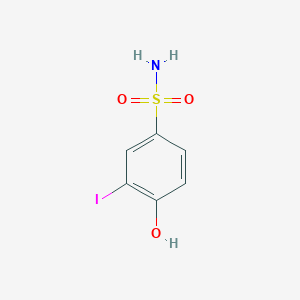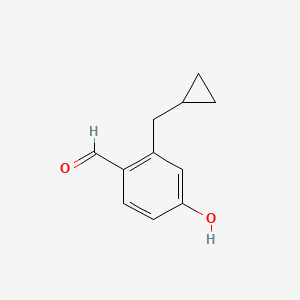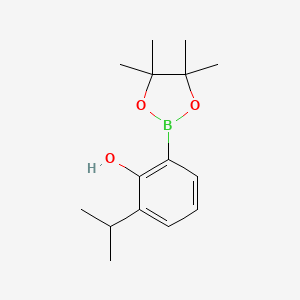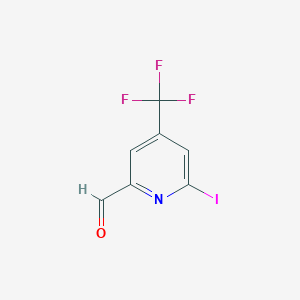
3-Cyclopropoxy-5-isopropyl-2-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-isopropyl-2-nitropyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield the nitropyridine . The reaction conditions are carefully controlled to achieve high regioselectivity and yield.
Industrial Production Methods
Industrial production of nitropyridine derivatives, including this compound, often involves large-scale nitration processes. These processes utilize nitric acid as the nitrating agent and are optimized for efficiency and safety . The resulting nitropyridine compounds are then purified using standard techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-5-isopropyl-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic reagents like ammonia (NH3) and amines are employed for substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives, substituted nitropyridines, and various functionalized pyridine compounds .
Applications De Recherche Scientifique
3-Cyclopropoxy-5-isopropyl-2-nitropyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-5-isopropyl-2-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, facilitating nucleophilic substitution and redox reactions. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to various biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitropyridine: A simpler nitropyridine derivative with similar reactivity but different applications.
4-Nitropyridine: Another nitropyridine isomer with distinct chemical properties and uses.
5-Nitropyridine-2-sulfonic acid: A sulfonated nitropyridine with unique industrial applications.
Uniqueness
3-Cyclopropoxy-5-isopropyl-2-nitropyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2-nitro-5-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)8-5-10(16-9-3-4-9)11(12-6-8)13(14)15/h5-7,9H,3-4H2,1-2H3 |
Clé InChI |
ZOUBRCKQVHZRIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(N=C1)[N+](=O)[O-])OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


